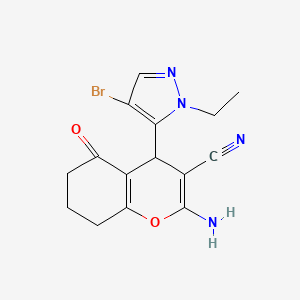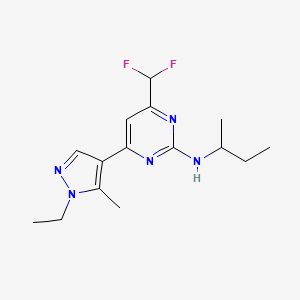![molecular formula C24H18N2O3 B10927235 3-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]phenyl 4-methylbenzoate](/img/structure/B10927235.png)
3-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]phenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-3-Anilino-2-cyano-3-oxo-1-propenyl]phenyl 4-methylbenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of an anilino group, a cyano group, and a propenyl group attached to a phenyl ring, which is further esterified with 4-methylbenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-3-Anilino-2-cyano-3-oxo-1-propenyl]phenyl 4-methylbenzoate typically involves a multi-step process:
Formation of the Anilino Intermediate: Aniline is reacted with an appropriate aldehyde or ketone to form the anilino intermediate.
Introduction of the Cyano Group: The anilino intermediate is then reacted with a cyano-containing reagent, such as cyanogen bromide, under basic conditions to introduce the cyano group.
Formation of the Propenyl Group: The cyano-anilino intermediate undergoes a Knoevenagel condensation with an appropriate aldehyde to form the propenyl group.
Esterification: The final step involves the esterification of the phenyl ring with 4-methylbenzoic acid using a suitable esterification reagent, such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-3-Anilino-2-cyano-3-oxo-1-propenyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-[(E)-3-Anilino-2-cyano-3-oxo-1-propenyl]phenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[(E)-3-Anilino-2-cyano-3-oxo-1-propenyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s anilino and cyano groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The propenyl group may also participate in covalent bonding with target molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-3-Anilino-2-cyano-3-oxo-1-propenyl]phenyl benzoate
- 3-[(E)-3-Anilino-2-cyano-3-oxo-1-propenyl]phenyl 4-chlorobenzoate
- 3-[(E)-3-Anilino-2-cyano-3-oxo-1-propenyl]phenyl 4-nitrobenzoate
Uniqueness
3-[(E)-3-Anilino-2-cyano-3-oxo-1-propenyl]phenyl 4-methylbenzoate is unique due to the presence of the 4-methylbenzoate ester group, which can influence its solubility, reactivity, and biological activity. This compound’s specific structural features make it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C24H18N2O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[3-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C24H18N2O3/c1-17-10-12-19(13-11-17)24(28)29-22-9-5-6-18(15-22)14-20(16-25)23(27)26-21-7-3-2-4-8-21/h2-15H,1H3,(H,26,27)/b20-14+ |
InChI Key |
DROYJOCWEGMGOZ-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-4-(chloromethyl)-1,3-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10927164.png)
![4-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B10927172.png)
![N-({2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]hydrazinyl}carbonothioyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10927178.png)


![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl benzoate](/img/structure/B10927199.png)
![4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl 4-chlorobenzoate](/img/structure/B10927208.png)
![propyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10927216.png)
![methyl 1-{[(4-{[(E)-(4-bromo-5-ethylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10927221.png)
![N-{3-[(propan-2-ylcarbamothioyl)amino]phenyl}acetamide](/img/structure/B10927238.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10927244.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10927255.png)

![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B10927271.png)
